4-{[(4-Chlorophenyl)methyl]sulfanyl}-3-methyl-3H-imidazo[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Chlorobenzyl)thio)-3-methyl-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazo[4,5-c]pyridine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 4-chlorobenzylthio group and the methyl group on the imidazo[4,5-c]pyridine ring imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((4-Chlorobenzyl)thio)-3-methyl-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Water radical cations in microdroplets can facilitate oxidation reactions under ambient conditions.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenated reagents and catalysts like palladium can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quaternary ammonium cations, while substitution reactions can introduce various functional groups onto the imidazo[4,5-c]pyridine core.
Scientific Research Applications
4-((4-Chlorobenzyl)thio)-3-methyl-3H-imidazo[4,5-c]pyridine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Industry: Used in the production of functional materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-((4-Chlorobenzyl)thio)-3-methyl-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to nuclear receptors, leading to conformational changes that regulate gene expression . This regulation can result in various biological effects, including modulation of metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Chlorothiobenzamide: Used as a catalytic agent and petrochemical additive.
4-Chlorobenzyl chloride: An intermediate for manufacturing organic compounds like benzyl alcohol and benzyl cyanide.
Uniqueness
4-((4-Chlorobenzyl)thio)-3-methyl-3H-imidazo[4,5-c]pyridine is unique due to its imidazo[4,5-c]pyridine core structure combined with the 4-chlorobenzylthio group
Properties
CAS No. |
87035-09-4 |
---|---|
Molecular Formula |
C14H12ClN3S |
Molecular Weight |
289.8 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanyl]-3-methylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C14H12ClN3S/c1-18-9-17-12-6-7-16-14(13(12)18)19-8-10-2-4-11(15)5-3-10/h2-7,9H,8H2,1H3 |
InChI Key |
FLCYTPOQTNHERY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=NC=C2)SCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.